![molecular formula C27H39FSi3Sn B14315213 {[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane] CAS No. 113612-76-3](/img/structure/B14315213.png)
{[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane] is a complex organometallic compound that features a unique combination of tin, silicon, and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane] typically involves the reaction of dimethyl(phenyl)silane with a fluorinated tin precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive intermediates. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene, which help to stabilize the reactive species.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final assembly of the target molecule. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
{[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while reduction can produce tin hydrides. Substitution reactions can lead to the formation of various organosilicon compounds.
Applications De Recherche Scientifique
{[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane] has several scientific research applications, including:
Materials Science: It can be used as a precursor for the synthesis of advanced materials with unique electronic and optical properties.
Catalysis: The compound can serve as a catalyst or catalyst precursor in various organic transformations, including cross-coupling reactions and polymerization processes.
Organic Synthesis: It is used in the synthesis of complex organic molecules, providing a versatile building block for constructing diverse chemical structures.
Biological Studies: The compound’s unique structure allows it to interact with biological molecules, making it a useful tool in biochemical research.
Mécanisme D'action
The mechanism of action of {[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane] involves its ability to coordinate with various substrates and facilitate chemical transformations. The tin and silicon atoms in the compound can form stable complexes with other molecules, enabling the activation of specific chemical bonds. This coordination chemistry is crucial for its catalytic activity and reactivity in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {[Chloro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane]
- {[Bromo(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane]
- {[Iodo(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane]
Uniqueness
{[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane] is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo analogs. The fluorine atom can enhance the stability of the compound and influence its interactions with other molecules, making it a valuable compound for specific applications in materials science and catalysis.
Propriétés
Numéro CAS |
113612-76-3 |
|---|---|
Formule moléculaire |
C27H39FSi3Sn |
Poids moléculaire |
585.6 g/mol |
Nom IUPAC |
[bis[dimethyl(phenyl)silyl]-[fluoro(dimethyl)stannyl]methyl]-dimethyl-phenylsilane |
InChI |
InChI=1S/C25H33Si3.2CH3.FH.Sn/c1-26(2,22-16-10-7-11-17-22)25(27(3,4)23-18-12-8-13-19-23)28(5,6)24-20-14-9-15-21-24;;;;/h7-21H,1-6H3;2*1H3;1H;/q;;;;+1/p-1 |
Clé InChI |
KDYQSUMOLQAUMA-UHFFFAOYSA-M |
SMILES canonique |
C[Si](C)(C1=CC=CC=C1)C([Si](C)(C)C2=CC=CC=C2)([Si](C)(C)C3=CC=CC=C3)[Sn](C)(C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


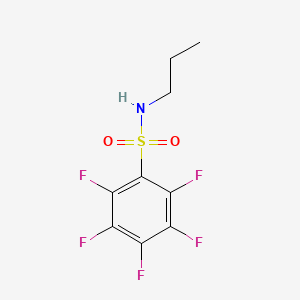
![N-[(Butan-2-yl)(ethyl)phosphoryl]-N-methylmethanesulfonamide](/img/structure/B14315141.png)
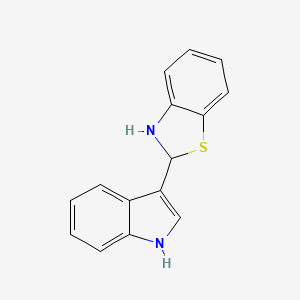
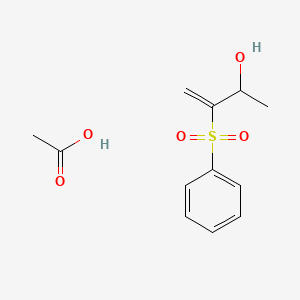
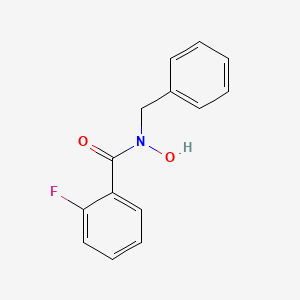
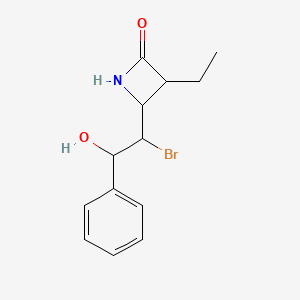
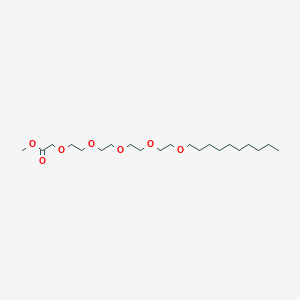
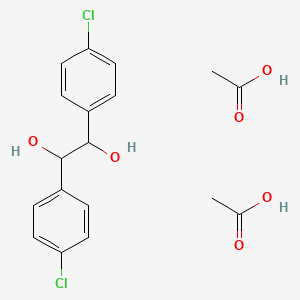
![1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene](/img/structure/B14315167.png)
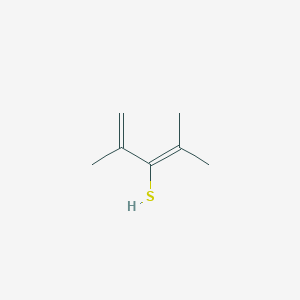



![4-[(E)-(2,4-Dinitrophenyl)diazenyl]-N,N-diphenylaniline](/img/structure/B14315200.png)
